molecular formula C10H9BrN2 B8153426 4-Bromo-1-cyclopropyl-1H-indazole

4-Bromo-1-cyclopropyl-1H-indazole

Cat. No.: B8153426
M. Wt: 237.10 g/mol
InChI Key: FDKBKYCIRMXNKL-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, hydrazine, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The presence of the bromine atom and cyclopropyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

4-Bromo-1-cyclopropyl-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in the combination of the bromine atom and cyclopropyl group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

4-bromo-1-cyclopropylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-3-10-8(9)6-12-13(10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKBKYCIRMXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=N2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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